molecular formula C22H28N2O3S B2870527 N-phenethyl-2-(1-tosylpiperidin-2-yl)acetamide CAS No. 941990-34-7

N-phenethyl-2-(1-tosylpiperidin-2-yl)acetamide

Cat. No.: B2870527
CAS No.: 941990-34-7
M. Wt: 400.54
InChI Key: ULXOAZWAIYBZNU-UHFFFAOYSA-N
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Description

N-phenethyl-2-(1-tosylpiperidin-2-yl)acetamide is a chemical compound used in scientific research. It has versatile applications, including drug development and understanding biological processes. This compound is known for its unique structure, which includes a piperidine ring substituted with a tosyl group and an acetamide moiety.

Preparation Methods

The synthesis of N-phenethyl-2-(1-tosylpiperidin-2-yl)acetamide involves several steps. Typically, the preparation starts with the tosylation of piperidine, followed by the introduction of the phenethyl group. The final step involves the formation of the acetamide linkage. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Chemical Reactions Analysis

N-phenethyl-2-(1-tosylpiperidin-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, especially at the tosyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-phenethyl-2-(1-tosylpiperidin-2-yl)acetamide is widely used in scientific research due to its diverse applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: Researchers use it to study biological processes and interactions at the molecular level.

    Medicine: It is involved in drug development, particularly in designing new therapeutic agents.

    Industry: The compound is used in various industrial processes, including the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of N-phenethyl-2-(1-tosylpiperidin-2-yl)acetamide involves its interaction with specific molecular targets. It is known to bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

N-phenethyl-2-(1-tosylpiperidin-2-yl)acetamide can be compared with other similar compounds, such as:

    N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: This compound has a similar piperidine structure but differs in the substituents attached to the ring.

    N-phenethyl-2-(1-benzylpiperidin-2-yl)acetamide: This compound features a benzyl group instead of a tosyl group, leading to different chemical properties and applications.

The uniqueness of this compound lies in its specific substituents, which confer distinct reactivity and biological activity .

Properties

IUPAC Name

2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3S/c1-18-10-12-21(13-11-18)28(26,27)24-16-6-5-9-20(24)17-22(25)23-15-14-19-7-3-2-4-8-19/h2-4,7-8,10-13,20H,5-6,9,14-17H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULXOAZWAIYBZNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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